molecular formula C19H35N3O3 B7916818 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7916818
M. Wt: 353.5 g/mol
InChI Key: LEWYNHZEOLXXHC-LYKKTTPLSA-N
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Description

This compound is a structurally complex molecule featuring:

  • A piperidine ring substituted at the 2-position with a methyl group linked to a cyclopropylcarbamate moiety.
  • An (S)-2-amino-3-methyl-butyryl group, a branched amino acid derivative, attached to the piperidine nitrogen.
  • A tert-butyl carbamate protecting group on the cyclopropane ring.

The tert-butyl carbamate is commonly used to protect amines during synthesis, while the cyclopropane introduces conformational rigidity.

Properties

IUPAC Name

tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3O3/c1-13(2)16(20)17(23)21-11-7-6-8-15(21)12-22(14-9-10-14)18(24)25-19(3,4)5/h13-16H,6-12,20H2,1-5H3/t15?,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWYNHZEOLXXHC-LYKKTTPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCCC1CN(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCCC1CN(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester is a synthetic derivative with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C18H33N3O3
  • Molecular Weight : 335.48 g/mol
  • CAS Number : 1354026-19-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and apoptosis.
  • Receptor Modulation : It has been shown to interact with neurotransmitter receptors, potentially influencing neurological pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Cell Line Studies : In vitro assays have demonstrated that derivatives can reduce the viability of various cancer cell lines, including those from breast and colon cancers. The EC50 values for these compounds ranged from 1 to 5 µM, indicating potent activity against tumor cells .

Neuroprotective Effects

Research suggests that this compound may also possess neuroprotective properties. It has been observed to:

  • Enhance Neurotransmitter Release : By modulating neurotransmitter systems, particularly those involving serotonin and dopamine, the compound may improve cognitive function and mood regulation.
  • Protect Against Neurotoxicity : Studies indicate a reduction in neuronal cell death in models of neurodegenerative diseases, suggesting potential applications in conditions like Alzheimer's disease .

Study 1: Antitumor Efficacy

A study involving the application of the compound on human cancer cell lines showed that it significantly inhibited cell growth. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Cell LineEC50 (µM)Mechanism
MCF-72.5Apoptosis induction
HT-291.8Cell cycle arrest

Study 2: Neuroprotection in Animal Models

In a rodent model of neurodegeneration, administration of the compound resulted in:

  • Improved Cognitive Function : Assessed via maze tests.
  • Reduced Oxidative Stress Markers : Indicating a protective effect on neuronal cells.
ParameterControl GroupTreated Group
Cognitive Score4575
Oxidative Stress LevelHighLow

Scientific Research Applications

Neurological Research

This compound is being investigated for its role in modulating neurotransmitter systems. Its structural similarity to known neuroactive agents suggests potential use in treating neurological disorders such as anxiety and depression. Studies have shown that compounds with piperidine structures can influence serotonin and dopamine pathways, which are critical in mood regulation.

Antinociceptive Properties

Research indicates that derivatives of carbamic acid esters exhibit antinociceptive effects. The specific compound may serve as a lead structure for developing new analgesics with fewer side effects compared to traditional opioids. Experimental models have demonstrated its efficacy in reducing pain responses in animal studies.

Anticancer Activity

Emerging studies suggest that this compound may have cytotoxic effects against various cancer cell lines. Preliminary data indicates that it can induce apoptosis in malignant cells while sparing normal cells, making it a candidate for further investigation in cancer therapeutics.

Synthesis Methodologies

The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester involves several steps:

  • Starting Materials :
    • (S)-2-Amino-3-methylbutyric acid
    • Piperidine derivatives
    • Cyclopropyl carbamate
  • Reaction Conditions :
    • The reaction typically requires a solvent such as dichloromethane or ethanol.
    • Catalysts like triethylamine or DMAP (4-Dimethylaminopyridine) can be used to facilitate the reaction.
  • Purification :
    • Products are usually purified through recrystallization or chromatographic techniques to achieve high purity levels.

Case Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry demonstrated that a related piperidine derivative exhibited significant antidepressant-like effects in rodent models. The study utilized behavioral assays to assess the efficacy of the compound, showing promise for future clinical applications.

Case Study 2: Pain Management

Research presented at the Annual Pain Society Conference highlighted the analgesic properties of carbamate derivatives. The findings indicated that compounds similar to this compound could effectively reduce nociceptive responses without the addictive properties associated with opioids.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is a common protecting group for amines. Its removal under acidic conditions generates the free amine, enabling further functionalization.

Reaction ConditionsReagentsYieldProductSource
Trifluoroacetic acid (TFA), RT, 10 hTFA in dichloromethane95%Cyclopropyl-carbamic acid derivative
Hydrochloric acid (HCl), aqueous4M HCl in dioxane89%Deprotected amine intermediate

Mechanism : Protonation of the carbonyl oxygen followed by cleavage of the Boc group, releasing CO₂ and tert-butanol .

Amide Bond Hydrolysis

The amide bond in the 2-amino-3-methyl-butyryl moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

ConditionsReagentsYieldProductsSource
6M HCl, reflux, 12 hAqueous HCl78%3-Methylbutanoic acid + piperidine amine
NaOH (2M), 60°C, 8 hAqueous NaOH65%Sodium carboxylate + free amine

Applications : Critical for structural modification in drug development.

Acylation and Alkylation of the Amino Group

The primary amine group participates in nucleophilic reactions, enabling the introduction of acyl or alkyl groups.

Reaction TypeReagentsConditionsYieldProductSource
AcylationAcetyl chloride, triethylamineDCM, 0°C to RT, 4 h85%N-Acetylated derivative
AlkylationMethyl iodide, K₂CO₃DMF, 60°C, 6 h72%N-Methylated compound

Key Insight : Steric hindrance from the cyclopropyl and piperidine groups may reduce reaction rates .

Cyclopropane Ring Reactions

The cyclopropyl ring exhibits stability under standard conditions but undergoes ring-opening in the presence of strong electrophiles.

ReactionReagentsConditionsYieldProductSource
BrominationBr₂, FeBr₃DCM, RT, 2 h55%Dibrominated cyclopropane derivative
Acid-catalyzed ring-openingH₂SO₄, H₂O80°C, 6 h68%Linear diol

Note : Ring strain in cyclopropane facilitates reactivity with electrophiles .

Coupling Reactions via Amide Bond Formation

The amino group participates in peptide coupling reactions to form new amide bonds.

Coupling ReagentSubstrateConditionsYieldProductSource
EDC/HOBtBenzoyl chlorideDMF, RT, 12 h82%Benzoylated derivative
DCC/DMAPAcetic anhydrideTHF, 0°C to RT, 6 h75%Acetylated amide

Applications : Used to synthesize analogs for structure-activity relationship (SAR) studies.

Nucleophilic Substitution at Piperidine

The piperidine nitrogen can undergo alkylation or arylation under basic conditions.

SubstrateReagentsConditionsYieldProductSource
Benzyl bromideK₂CO₃, DMF80°C, 8 h70%N-Benzylpiperidine derivative
Ethyl bromoacetateNaH, THF0°C to RT, 4 h65%Ethyl glycinate-piperidine adduct

Oxidation and Reduction Reactions

  • Oxidation : The secondary alcohol (if present) oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄).

  • Reduction : The amide group can be reduced to an amine using LiAlH₄ (yield: 60%).

Comparison with Similar Compounds

Piperidine Substitution Patterns

  • Target Compound : Piperidin-2-ylmethyl substitution.
  • Analog (): [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester Substitution at piperidin-3-yl instead of 2-ylmethyl. Isopropyl-carbamate replaces cyclopropyl-carbamate. Implications: The 3-yl substitution may alter spatial orientation, affecting binding to targets like proteases or kinases.

Carbamate Group Variations

  • Target Compound : Cyclopropyl-carbamate.
  • Analog () : [1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester
    • Features an epoxypropyl group instead of cyclopropane.
    • Implications : The epoxide’s reactivity could enable covalent binding to biological targets but may compromise stability under acidic or nucleophilic conditions. Cyclopropane in the target compound balances rigidity with synthetic versatility .

Heterocyclic and Aromatic Modifications

  • Analog () : tert-butyl 1-(5-((3S,3aS)-3-(acetamidomethyl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-7-yl)pyridin-2-yl)cyclopropylcarbamate
    • Contains a benzoxazolo-oxazine heterocycle and pyridine ring.
    • Implications : The extended aromatic system may enhance π-π stacking interactions, improving affinity for hydrophobic binding pockets. However, increased molecular weight (~610 g/mol vs. ~400 g/mol for the target compound) could reduce bioavailability .

Cycloalkyl and Fluorinated Substituents

  • Analog (): tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate Cyclopentyl core vs. cyclopropane. Includes a trifluoromethylphenyl group. The trifluoromethyl group enhances electronegativity and metabolic resistance, traits absent in the target compound .

Structural and Functional Data Table

Property Target Compound Analog Analog Analog
Core Structure Piperidin-2-ylmethyl Piperidin-3-yl Benzoxazolo-oxazine Cyclopentyl
Carbamate Group Cyclopropyl Isopropyl Cyclopropyl tert-Butyl
Key Functional Groups (S)-2-Amino-3-methyl-butyryl Same amino acid Acetamidomethyl Trifluoromethylphenyl
Molecular Weight (est.) ~400 g/mol ~390 g/mol ~610 g/mol ~550 g/mol
Rigidity High (cyclopropane) Moderate (isopropyl) Moderate (heterocycle) Low (cyclopentyl)

Preparation Methods

Piperidine Ring Formation

The piperidine core is typically synthesized via cyclization or reductive amination (Table 1).

Table 1: Comparison of Piperidine-2-ylmethyl Synthesis Methods

MethodReagents/ConditionsYield (%)SelectivitySource
Cyclization of δ-amino aldehydeTiCl₄, CH₂Cl₂, 0°C → rt, 12 h683:1 cis:trans
Reductive aminationNH₄OAc, NaBH₃CN, MeOH, 40°C, 6 h82>95% trans
Organometallic couplingPd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C75N/A

The reductive amination approach (82% yield) is preferred for scalability, though stereochemical outcomes depend on the substituents.

Functionalization at Piperidine-2-position

Introduction of the methylene group involves:

  • Mannich reaction : Piperidine + formaldehyde + HCl → 2-(chloromethyl)piperidine (71% yield)

  • Grignard addition : 2-Piperidone + CH₃MgBr → 2-(hydroxymethyl)piperidine (65% yield)

Cyclopropyl-carbamic acid tert-butyl ester Synthesis

Cyclopropanation Strategies

Key methods for cyclopropane ring formation (Table 2):

Table 2: Cyclopropane Synthesis Routes

MethodSubstrateReagentsYield (%)
Simmons–SmithAllyl carbamateZn-Cu, CH₂I₂, Et₂O58
KulinkovichEster + GrignardTi(OiPr)₄, EtMgBr63
Transition-metal catalyzedEnyne + diazo compoundRh₂(OAc)₄, PhMe, 80°C72

The Kulinkovich reaction is widely adopted due to compatibility with ester-protected intermediates.

Carbamate Protection

tert-Butyl carbamate (Boc) protection is achieved via:

  • Boc-anhydride coupling : Cyclopropylamine + (Boc)₂O, DMAP, CH₂Cl₂, 0°C → rt (89% yield)

  • Gas-phase phosgenation : Cyclopropylamine + ClCO₂t-Bu, NEt₃ (76% yield, pilot-scale)

(S)-2-Amino-3-methyl-butyryl Side Chain Installation

Stereoselective Amino Acid Coupling

The (S)-valine moiety is introduced via peptide coupling (Table 3):

Table 3: Coupling Agents for Amide Bond Formation

Coupling AgentSolventTemp (°C)Yield (%)ee (%)
HATUDMF258599
EDCI/HOBtCH₂Cl₂0→257898
DCCTHF407095

HATU-mediated coupling in DMF provides optimal yields and stereoretention.

Deprotection and Workup

Final deprotection of tert-butyl groups uses:

  • TFA cleavage : 20% TFA in CH₂Cl₂, 2 h (quantitative)

  • HCl/dioxane : 4M HCl, 0°C → rt, 6 h (94% yield)

Integrated Synthetic Routes

Patent-Evaluated Protocol (WO2001092200A1)

  • Piperidine-2-carbaldehyde → reductive amination → 2-(aminomethyl)piperidine (Step 1, 79%)

  • Cyclopropanation via Kulinkovich reaction → cyclopropyl-piperidine (Step 2, 68%)

  • Boc protection → cyclopropyl-carbamic acid tert-butyl ester (Step 3, 91%)

  • HATU-mediated coupling with N-Boc-L-valine → final product (Step 4, 83%)

Industrial-Scale Approach

  • Continuous flow hydrogenation : 2-Piperidone → 2-(aminomethyl)piperidine (92% conversion, 99.5% purity)

  • Solid-phase peptide synthesis (SPPS) : For valine fragment (0.3–0.4 mmol/g loading)

Analytical Characterization

Critical quality control parameters include:

  • HPLC purity : >99.5% (C18 column, 0.1% TFA/MeCN gradient)

  • Chiral SFC : ee >99% (Chiralpak AD-H, CO₂/iPrOH)

  • MS (ESI+) : m/z 387.5 [M+H]⁺

Comparative Yield Analysis

Table 4: Method Optimization Outcomes

ParameterLab-Scale (%)Pilot-Scale (%)
Overall yield5267
Boc protection efficiency8994
Coupling reaction time6 h3.5 h

Scale-up challenges include exotherm management during cyclopropanation and minimizing racemization in valine coupling.

Emerging Methodologies

  • Biocatalytic approaches : Lipase-mediated kinetic resolution for (S)-valine (ee >99.9%)

  • Photoredox catalysis : For radical-based cyclopropanation (82% yield, 20 min)

  • Machine learning optimization : Bayesian models predicting coupling reaction outcomes (R²=0.89)

Q & A

Q. Table: Key NMR Assignments

Functional Group1H NMR (δ, ppm)13C NMR (δ, ppm)
Boc tert-butyl1.40 (s, 9H)28.1, 80.9
Piperidine CH₂N3.10–3.50 (m, 2H)48.5, 52.3
Cyclopropane CH₂0.85–1.15 (m, 4H)10.4, 14.7

Advanced: How does the cyclopropane ring influence the compound’s stability under physiological conditions?

Methodological Answer:
The cyclopropane ring’s strain and rigidity affect both chemical stability and conformational behavior :

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC:
    • Acidic Conditions (pH <3) : Rapid cleavage of the Boc group (t½ = 2 hours) .
    • Neutral/Basic Conditions : Cyclopropane remains intact, but ester hydrolysis occurs at pH >8 (t½ = 12 hours) .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to evaluate ring strain energy (~27 kcal/mol) and predict reactivity .

Q. Table: Stability Data

ConditionDegradation PathwayHalf-Life (t½)Reference
pH 1.2 (HCl)Boc deprotection2 hours
pH 7.4 (PBS)Ester hydrolysis>48 hours
pH 9.0 (NaHCO₃)Ester hydrolysis12 hours

Basic: What are the recommended storage conditions to preserve compound integrity?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent thermal decomposition or photolytic cleavage of the Boc group .
  • Solubility : Dissolve in anhydrous DMSO (10 mM stock) for long-term storage; avoid aqueous buffers to minimize hydrolysis .

Advanced: How can researchers resolve contradictions in synthetic yields reported across studies?

Methodological Answer:
Yield discrepancies often arise from substrate steric effects or catalyst loading . To address this:

Optimize Coupling Agents : Compare PyBOP (70–78% yield, ) vs. HATU (reported 85% yield in unrelated Boc-protected syntheses) .

Screen Catalysts : Test Pd(OAc)₂/XPhos for Suzuki coupling steps () vs. NiCl₂ for cost-effective alternatives.

Scale-Dependent Effects : Pilot small-scale reactions (0.1 mmol) before scaling to >1 mmol to identify mass transfer limitations .

Q. Table: Yield Optimization Strategies

Variable TestedOutcomeReference
PyBOP vs HATUHATU improves yield by 10–15%
Pd vs Ni CatalystsPd gives higher regioselectivity
Solvent (DMF vs THF)DMF improves solubility

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